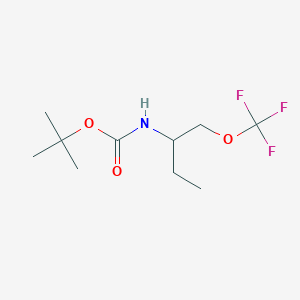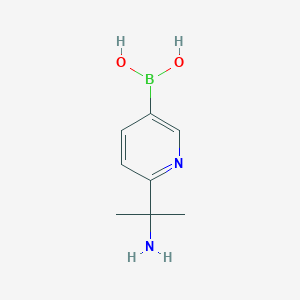![molecular formula C15H23BO4 B15052424 [2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)
[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: is an organic compound with the molecular formula C15H23BO4. This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring. It is often used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the reaction of 2-ethoxyphenylboronic acid with pinacol in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is used as a reagent in various organic synthesis reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.
Medicine: In medicine, it is explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets cancer cells with boron-containing compounds.
Industry: Industrially, it is used in the production of advanced materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of [2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in its role as a catalyst and in its biological applications.
Comparaison Avec Des Composés Similaires
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparison: Compared to these similar compounds, [2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is unique due to its ethoxy group, which can influence its reactivity and solubility. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C15H23BO4 |
|---|---|
Poids moléculaire |
278.15 g/mol |
Nom IUPAC |
[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C15H23BO4/c1-6-18-13-9-12(8-7-11(13)10-17)16-19-14(2,3)15(4,5)20-16/h7-9,17H,6,10H2,1-5H3 |
Clé InChI |
WGBLSCARYWVBMN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


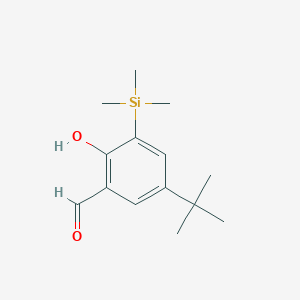
![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)
amine](/img/structure/B15052365.png)
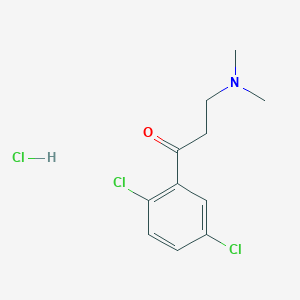
![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)
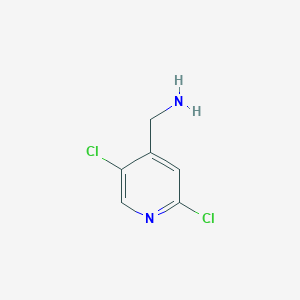
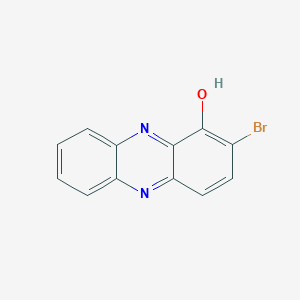
![[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B15052401.png)


![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052444.png)
